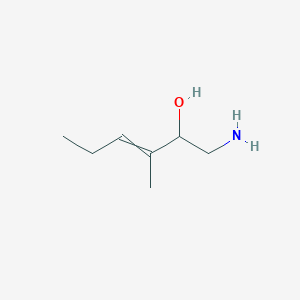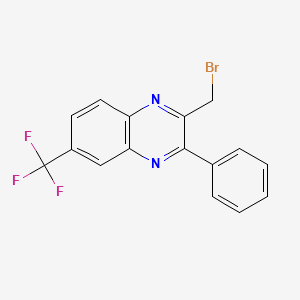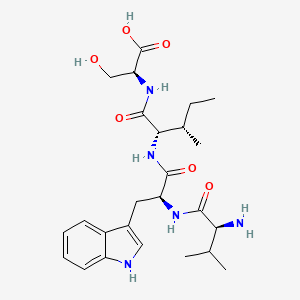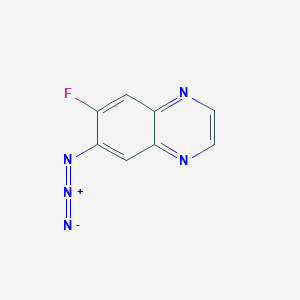
1-Propanone, 1-(4-bromophenyl)-3-cyclopentyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 1-(4-bromophenyl)-3-cyclopentyl- is an organic compound with the molecular formula C14H17BrO. It is a derivative of propiophenone, where the phenyl ring is substituted with a bromine atom at the para position and a cyclopentyl group is attached to the carbonyl carbon. This compound is known for its applications in organic synthesis and potential use in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-(4-bromophenyl)-3-cyclopentyl- typically involves the Friedel-Crafts acylation reaction. The general procedure includes the reaction of 4-bromobenzoyl chloride with cyclopentylmagnesium bromide (Grignard reagent) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity 1-Propanone, 1-(4-bromophenyl)-3-cyclopentyl-.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 1-(4-bromophenyl)-3-cyclopentyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-bromobenzoic acid, 4-bromoacetophenone.
Reduction: 1-(4-bromophenyl)-3-cyclopentyl-1-propanol.
Substitution: 4-aminophenylpropanone, 4-thiophenylpropanone.
Scientific Research Applications
1-Propanone, 1-(4-bromophenyl)-3-cyclopentyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propanone, 1-(4-bromophenyl)-3-cyclopentyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the cyclopentyl group can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
4’-Bromopropiophenone: Similar structure but lacks the cyclopentyl group.
4-Bromoacetophenone: Similar structure but with an acetyl group instead of a propionyl group.
4-Bromobenzophenone: Similar structure but with a benzoyl group instead of a propionyl group.
Uniqueness
1-Propanone, 1-(4-bromophenyl)-3-cyclopentyl- is unique due to the presence of both the bromine atom and the cyclopentyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides distinct properties that can be leveraged in various applications.
Properties
CAS No. |
875433-10-6 |
|---|---|
Molecular Formula |
C14H17BrO |
Molecular Weight |
281.19 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-cyclopentylpropan-1-one |
InChI |
InChI=1S/C14H17BrO/c15-13-8-6-12(7-9-13)14(16)10-5-11-3-1-2-4-11/h6-9,11H,1-5,10H2 |
InChI Key |
VCFADFTWRDTKPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-6-[1-(2-phenylethyl)hydrazinyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12606331.png)
![1-[1-(3-Methylbutyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B12606339.png)
![1-{4-[9,9-Dimethyl-7-(pyren-1-YL)-9H-fluoren-2-YL]phenyl}pyrene](/img/structure/B12606345.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(3-pyridinyl)-](/img/structure/B12606357.png)


![6-Methyl-3-oxa-1-azabicyclo[4.1.0]heptan-2-one](/img/structure/B12606384.png)


![4-Amino-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B12606405.png)
![3-(Trifluoromethoxy)-4-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12606409.png)
![3-(2-{4-[(2H-Tetrazol-5-yl)methyl]phenoxy}acetamido)benzoic acid](/img/structure/B12606412.png)
![(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methylphenoxy)methyl]morpholine](/img/structure/B12606418.png)
